molecular formula C24H37NaO6 B13711013 Lovastatin hydroxy acid,sodium salt

Lovastatin hydroxy acid,sodium salt

Cat. No.: B13711013
M. Wt: 447.6 g/mol
InChI Key: LXZBFUBRYYVRQJ-XZLALCCBSA-M
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Description

Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterated form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lovastatin-d3 Hydroxy Acid Sodium Salt is synthesized through a multi-step process that involves the incorporation of deuterium atoms. The synthesis begins with the fermentation of Aspergillus terreus to produce Lovastatin. This is followed by the hydrolysis of Lovastatin to its hydroxy acid form. The deuterium atoms are then introduced through a series of chemical reactions, resulting in the formation of Lovastatin-d3 Hydroxy Acid. Finally, the compound is converted to its sodium salt form for stability and solubility .

Industrial Production Methods

Industrial production of Lovastatin-d3 Hydroxy Acid Sodium Salt involves large-scale fermentation processes, followed by chemical synthesis and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lovastatin-d3 Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and development .

Scientific Research Applications

Lovastatin-d3 Hydroxy Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lovastatin and its metabolites.

    Biology: Employed in metabolic studies to track the absorption, distribution, metabolism, and excretion of Lovastatin.

    Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

    Industry: Utilized in the quality control of pharmaceutical products containing Lovastatin

Mechanism of Action

Lovastatin-d3 Hydroxy Acid Sodium Salt works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lovastatin-d3 Hydroxy Acid Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .

Properties

Molecular Formula

C24H37NaO6

Molecular Weight

447.6 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3;

InChI Key

LXZBFUBRYYVRQJ-XZLALCCBSA-M

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]

Origin of Product

United States

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